molecular formula C12H15NO3 B2668384 Benzyl 1,3-oxazinane-3-carboxylate CAS No. 1790971-51-5

Benzyl 1,3-oxazinane-3-carboxylate

Cat. No.: B2668384
CAS No.: 1790971-51-5
M. Wt: 221.256
InChI Key: CYZGSLYDCWLRCA-UHFFFAOYSA-N
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Description

Benzyl 1,3-oxazinane-3-carboxylate: is an organic compound with the chemical formula C12H15NO3. It is a white to pale yellow solid that is stable under normal conditions and soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound belongs to the class of oxazinanes, which are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,3-oxazinane-3-carboxylate typically involves a series of organic reactions. One common method is the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of benzyl chloroformate with an amino alcohol under basic conditions can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are more complex and may involve multistep processes to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 1,3-oxazinane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGSLYDCWLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(COC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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